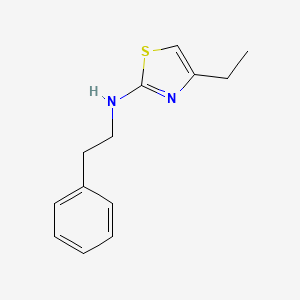

4-Ethyl-N-phenethylthiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2S |

|---|---|

Molecular Weight |

232.35 g/mol |

IUPAC Name |

4-ethyl-N-(2-phenylethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C13H16N2S/c1-2-12-10-16-13(15-12)14-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,14,15) |

InChI Key |

VRWAERRYCLHMQV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CSC(=N1)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activities and Pharmacological Investigations of 4 Ethyl N Phenethylthiazol 2 Amine Analogues

Antimicrobial Efficacy

Analogues based on the 2-aminothiazole (B372263) framework have demonstrated considerable efficacy against a variety of microbial pathogens. mdpi.com

Derivatives of 2-aminothiazole have been extensively evaluated for their in-vitro antibacterial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

For instance, a series of thiazolyl-thiourea derivatives, particularly those with halogen substitutions like (3,4-dichlorophenyl) and (3-chloro-4-fluorophenyl), have shown promising effectiveness against staphylococcal species, with Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Staphylococcus epidermidis ranging from 4 to 16 μg/mL. mdpi.com Another study highlighted 2-arylideneamino-4-phenylthiazoles, with one compound showing the highest activity against Bacillus cereus. nih.gov Similarly, 2-aminothiazole derivatives have been tested against Bacillus subtilis. researchgate.net

In the realm of Gram-negative bacteria, one potent analogue, N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, exhibited significant inhibition against Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa with MIC values of 6.25 μg/mL, 25 μg/mL, and 25 μg/mL, respectively. researchgate.net Furthermore, 4-(indol-3-yl)thiazole-2-amines have shown activity against S. Typhimurium, which was identified as a particularly sensitive strain. researchgate.net

The following table summarizes the antibacterial activity of selected 2-aminothiazole analogues.

| Compound Type/Derivative | Bacterial Strain(s) | Activity/MIC Values |

| Halogenated Thiazolyl-thioureas | S. aureus, S. epidermidis (Gram-positive) | MIC: 4-16 μg/mL mdpi.com |

| N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | E. coli, S. typhi, P. aeruginosa (Gram-negative) | MIC: 6.25, 25, 25 μg/mL respectively researchgate.net |

| 4-(Indol-3-yl)thiazole-2-amines | S. aureus, S. Typhimurium | MIC range: 0.06–1.88 mg/mL researchgate.net |

| Fmoc-Phe-thiazole | Staphylococcus aureus (Gram-positive) | Susceptible ijcce.ac.ir |

| 2-Arylideneamino-4-phenylthiazoles | Bacillus cereus (Gram-positive) | Exhibited highest activity within the tested series nih.gov |

The antifungal potential of 2-aminothiazole analogues has also been a subject of investigation. Research has demonstrated that certain derivatives possess significant activity against various fungal strains.

In one study, synthesized 2-aminothiazole derivatives were tested in vitro against Candida albicans and Aspergillus niger. researchgate.net Another investigation into 4-(indol-3-yl)thiazole acylamines found that some compounds had antifungal activity that was either equipotent to or exceeded that of the reference drugs, bifonazole (B1667052) and ketoconazole. researchgate.net Within this series, a specific compound, 5g, was identified as the most potent antifungal agent. researchgate.net

Further research into aminothiazole derivatives identified a compound, designated 41F5, which was highly active against Histoplasma capsulatum yeast with a 50% minimum inhibitory concentration (MIC₅₀) of 0.4-0.8 µM. nih.gov This compound also showed selective toxicity against Cryptococcus neoformans. nih.gov Benzamide-linked 2-aminothiazole-based compounds have also demonstrated excellent antifungal activity. mdpi.com

The table below presents findings on the antifungal activity of these analogues.

| Compound Type/Derivative | Fungal Strain(s) | Activity/Observations |

| 4-(Indol-3-yl)thiazole acylamines (e.g., 5g) | Various fungi | Activity equipotent to or exceeding bifonazole/ketoconazole researchgate.net |

| Aminothiazole derivative (41F5) | Histoplasma capsulatum, Cryptococcus neoformans | MIC₅₀: 0.4-0.8 µM against H. capsulatum nih.gov |

| General 2-aminothiazole derivatives | Candida albicans, Aspergillus niger | Demonstrated in-vitro antifungal activity researchgate.net |

| Benzamide-linked 2-aminothiazoles | Various fungi | Showed excellent antifungal activity mdpi.com |

Anti-inflammatory Properties

The 2-aminothiazole scaffold is recognized for its role in developing agents with anti-inflammatory properties. nih.govmdpi.com Research has focused on the ability of these derivatives to inhibit key enzymes and mediators involved in the inflammatory cascade.

A series of 2-aminothiazoles linked with 2-methylthiobenzimidazole were synthesized and investigated for their inhibitory effects on cyclooxygenase (COX) and 15-lipoxygenase (15-LOX) enzymes. nih.govmdpi.com Similarly, studies on 4-arylthiazole acetic acid and 2-aminothiazole derivatives identified compounds that strongly suppressed carrageenin-induced paw edema in rats. nih.gov Two compounds, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid, were selected for more detailed investigation due to their potent anti-edematous activity and comparatively low gastric damage. nih.gov These compounds were also found to strongly inhibit the activities of trypsin and chymotrypsin (B1334515). nih.gov

Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. rsc.org Compound 13b from this series demonstrated the most potent anti-inflammatory effect. rsc.org

| Compound Series | Mechanism/Model of Action | Key Findings |

| 2-Aminothiazoles with 2-methylthiobenzimidazole | Inhibition of Cyclooxygenase (COX) and 15-Lipoxygenase (15-LOX) nih.govmdpi.com | Investigated for anti-inflammatory properties through enzyme inhibition. nih.govmdpi.com |

| 4-Arylthiazole acetic acid and 2-aminothiazole derivatives | Carrageenin-induced rat paw edema; Trypsin and chymotrypsin inhibition nih.gov | Strong suppression of edema; less gastric damage compared to reference drugs. nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibition of LPS-induced pro-inflammatory cytokines (NO, IL-6, TNF-α) in macrophages rsc.org | Compound 13b showed the most potent activity. rsc.org |

Antiprotozoal and Antiparasitic Actions

The therapeutic potential of 2-aminothiazole analogues extends to protozoal and parasitic infections, with studies highlighting their activity against significant human pathogens.

Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei, is a severe parasitic disease for which new treatments are needed. nih.gov Derivatives of the aminothiazole scaffold have emerged as promising candidates. A series of 2,4-diaminothiazoles demonstrated significant potency against T. brucei. nih.gov Through optimization of structure-activity relationships, potent inhibitors were developed, with one analogue achieving a 50% effective concentration (EC₅₀) of 6 nM. nih.gov

In another study, novel 5-nitro-2-aminothiazole-based amides were synthesized and evaluated. Most of these derivatives were found to be active or moderately active against Trypanosoma brucei brucei. nih.gov Additionally, a related class of compounds, 2-amino-1,3,4-thiadiazoles, has been exploited to inhibit pteridine (B1203161) reductase-1 (PTR1) in T. brucei, an enzyme considered a promising drug target. researchgate.net

| Compound Series | Target Organism | Activity/Mechanism |

| 2,4-Diaminothiazoles | Trypanosoma brucei | Potent inhibitors, with one analogue achieving an EC₅₀ of 6 nM. nih.gov |

| 5-Nitro-2-aminothiazole-based amides | Trypanosoma brucei brucei | Most compounds showed moderate to high activity against the parasite. nih.gov |

| 2-Amino-1,3,4-thiadiazoles | Trypanosoma brucei | Inhibit the essential enzyme Pteridine Reductase-1 (PTR1). researchgate.net |

Visceral leishmaniasis, caused by parasites such as Leishmania infantum, is another neglected tropical disease. Thiazole (B1198619) derivatives have shown potential as leishmanicidal agents. A study evaluating a series of thiazole compounds against L. infantum found that all tested compounds inhibited the growth of promastigotes and were able to decrease macrophage infection by amastigotes. nih.gov One compound, a thiazoacetylpyridine designated TAP-04, was particularly effective, inducing ultrastructural changes in the parasite related to cell death. nih.gov

While research directly on 4-Ethyl-N-phenethylthiazol-2-amine analogues against L. infantum is specific, related structures have shown activity. For example, a 2-amino-thiophene derivative (SB-200) was effective at inhibiting the growth of L. infantum promastigotes with a 50% inhibitory concentration (IC₅₀) of 3.96 μM and also showed potent activity against the intracellular amastigote form with an IC₅₀ of 2.85 μM. nih.gov Furthermore, 5-nitro-2-aminothiazole-based compounds demonstrated moderate activity against Leishmania donovani, the causative agent of visceral leishmaniasis in other regions and a species very closely related to L. infantum. nih.gov

| Compound Series | Target Organism | Form | Activity/IC₅₀ |

| Thiazoacetylpyridines (e.g., TAP-04) | Leishmania infantum | Amastigotes | Showed the best index of decreasing macrophage infection. nih.gov |

| Thiazole compounds (general) | Leishmania infantum | Promastigotes | All tested compounds inhibited growth. nih.gov |

| 2-Amino-thiophene derivative (SB-200) | Leishmania infantum | Promastigotes | IC₅₀: 3.96 μM nih.gov |

| 2-Amino-thiophene derivative (SB-200) | Leishmania infantum | Amastigotes | IC₅₀: 2.85 μM nih.gov |

| 5-Nitro-2-aminothiazole-based amides | Leishmania donovani (closely related species) | Axenic amastigotes | Four of eleven compounds showed moderate activity. nih.gov |

Enzyme Inhibition Studies

The ability of this compound analogues to inhibit specific enzymes has been a primary focus of research, with studies targeting enzymes implicated in a variety of diseases.

Prolyl oligopeptidase (PREP) is a serine protease that is not only involved in the cleavage of small peptides but also regulates critical cellular processes through protein-protein interactions (PPIs). researchgate.net Its interactions with proteins like α-synuclein and Tau are linked to neurodegenerative diseases. researchgate.net

Research into 5-aminothiazole-based ligands, which are close structural analogues of this compound, has revealed a fascinating divergence in their activity. These compounds have been identified as potent modulators of PREP's protein-protein interaction functions, while exhibiting only weak inhibition of its proteolytic activity. nih.gov This suggests a disconnected structure-activity relationship, where the modulation of PPIs is more significant than direct enzyme inhibition. nih.gov Further investigation has led to the discovery of a novel binding site on PREP, distinct from the active site, which is crucial for mediating its PPI-related functions. nih.gov This finding opens up new avenues for the development of therapeutic agents that can selectively target the pathological protein interactions involving PREP.

Carbonic anhydrase II (CA-II) is a zinc-containing metalloenzyme that plays a crucial role in various physiological processes. researchgate.net Its inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. researchgate.net Several studies have demonstrated that 2-aminothiazole derivatives are effective inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.govdocumentsdelivered.com

For instance, a study on a series of 2-amino-4-phenyl-thiazole derivatives revealed significant inhibitory activity against both hCA I and hCA II. documentsdelivered.com The inhibition constants (Ki) for these compounds were in the nanomolar range, indicating potent inhibition. documentsdelivered.com Another study investigating various 2-aminothiazole derivatives also reported strong inhibitory potential against these enzymes. nih.gov The most potent compounds from these studies are detailed in the table below.

| Compound | Target Enzyme | Ki (nM) |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 µM |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 µM |

| N-(4-phenylthiazol-2-yl)acetamide | hCA I | 46.85 nM |

| N-(4-phenylthiazol-2-yl)benzamide | hCA II | 35.01 nM |

This table presents a selection of 2-aminothiazole derivatives and their reported inhibitory constants (Ki) against human carbonic anhydrase I and II. Data sourced from multiple studies. nih.govdocumentsdelivered.com

Adipose triglyceride lipase (B570770) (ATGL) is the rate-limiting enzyme in the hydrolysis of triacylglycerols stored in lipid droplets. nih.gov Its inhibition is a potential therapeutic strategy for metabolic disorders such as type 2 diabetes and cachexia. nih.gov The most well-known inhibitor of ATGL is Atglistatin. nih.govfrontiersin.org While research has been conducted on derivatives of Atglistatin to improve its inhibitory activity, there is currently no published research specifically investigating this compound or its close analogues as inhibitors of ATGL. nih.govdocumentsdelivered.com Some studies have shown that thiazolidinediones can inhibit lipoprotein lipase activity, but these compounds are structurally distinct from 2-aminothiazoles. mdpi.com

Trypanothione reductase (TryR) is an enzyme essential for the survival of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease. scholarsresearchlibrary.com This makes TryR a promising target for the development of new anti-parasitic drugs. Research has shown that derivatives containing a thiazole ring can act as inhibitors of this enzyme.

A study focused on triazole-phenyl-thiazoles, which are structurally related to this compound, demonstrated their ability to inhibit Leishmania infantum Trypanothione Reductase (LiTryR). nih.gov These compounds were found to be noncompetitive, slow-binding inhibitors that disrupt the dimeric structure of the enzyme, which is crucial for its function. nih.gov Molecular modeling suggested that these inhibitors bind to a hydrophobic region at the interfacial domain of the enzyme. nih.gov The most potent of these compounds exhibited significant leishmanicidal activity in both extracellular and intracellular parasite models. nih.gov

HIV-1 reverse transcriptase (RT) is a key enzyme in the life cycle of the human immunodeficiency virus and a major target for antiretroviral drugs. wikipedia.org The 2-aminothiazole scaffold has been identified as a promising framework for the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com

Several studies have reported on the synthesis and evaluation of 2,4,5-trisubstituted thiazole derivatives as potent HIV-1 NNRTIs. These compounds have shown inhibitory activity against both wild-type and mutant strains of HIV-1. For example, certain derivatives exhibited IC50 values in the low micromolar range. Another study identified benzisothiazolone derivatives containing a thiazole moiety as dual inhibitors of both the DNA polymerase and RNase H activities of HIV-1 RT. nih.gov

| Compound | Target | Activity (IC50) |

| 2,4,5-trisubstituted thiazole derivative 14 | HIV-1 | 0.010 µM |

| 2,4,5-trisubstituted thiazole derivative 16 | HIV-1 | 0.010 µM |

| 2,4,5-trisubstituted thiazole derivative 17 | HIV-1 | 0.010 µM |

| 2,4,5-trisubstituted thiazole derivative 19 | HIV-1 | 0.010 µM |

| Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | HIV-1 RT (DNA polymerase) | 2.64 ± 1.85 µM |

| Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | HIV-1 RT (RNase H) | 130 ± 40 nM |

This table showcases the inhibitory activity of selected thiazole derivatives against HIV-1 and its reverse transcriptase enzyme. Data is compiled from various research articles. nih.gov

Immunomodulatory Effects (e.g., CD2 Receptor Modulation)

The 2-aminothiazole scaffold is also associated with a range of immunomodulatory effects, most notably anti-inflammatory properties. scholarsresearchlibrary.comwikipedia.org Various derivatives have been synthesized and evaluated for their ability to modulate inflammatory responses. scholarsresearchlibrary.com

While the general anti-inflammatory potential of 2-aminothiazole derivatives is recognized, there is currently a lack of specific research on the direct modulation of the CD2 receptor by analogues of this compound. The CD2 receptor, found on T cells and NK cells, plays a role in T cell activation and the formation of the immunological synapse. nih.gov Although it is an attractive target for immunomodulatory drugs, there are no available studies linking this specific class of thiazole compounds to CD2 receptor binding or modulation.

Antiproliferative Activity against Cancer Cell Lines (in vitro)

Analogues of this compound, which belong to the broader class of thiazole derivatives, have been the subject of extensive research to evaluate their potential as anticancer agents. nih.goveurekaselect.comnih.gov These investigations have revealed that the thiazole nucleus is a crucial scaffold for developing compounds with significant antiproliferative properties against a variety of human cancer cell lines. nih.govresearchgate.net The versatility of the thiazole ring allows for chemical modifications that lead to compounds capable of targeting various biological pathways involved in cancer cell proliferation. nih.gov

Numerous studies have focused on the in vitro cytotoxic effects of newly synthesized thiazole derivatives. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin inhibitors and evaluated for their antiproliferative activity against three human cancer cell lines. nih.gov Among these, compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) was identified as the most potent, displaying IC₅₀ values ranging from 0.36 to 0.86 μM. nih.gov This compound was found to potently inhibit tubulin polymerization, a key mechanism for its anticancer effect. nih.gov

In another study, novel thiazole-2-carboxamide derivatives were synthesized and tested against human lung and breast cancer cell lines. ingentaconnect.com Compound 6f from this series demonstrated significant antiproliferative activity with IC₅₀ values of 0.48 μM against a human lung cancer cell line and 3.66 μM against a human breast cancer cell line. ingentaconnect.com

Further research into 2-oxoindolin-3-ylidene thiazole derivatives, inspired by the structure of the VEGFR-2 inhibitor sunitinib, identified several potent compounds. nih.gov These derivatives were assessed for their antiproliferative activity against a panel of sixty cancer cell lines. nih.gov Notably, compounds 4b, 4c, 4d, and 4l showed significant mean growth inhibition percentages of 118.86%, 135.32%, 148.27%, and 126.16%, respectively. nih.gov Subsequent testing against the HepG2 (hepatocellular carcinoma) cell line revealed IC₅₀ values ranging from 3.13 to 30.54 μM for the most active compounds. nih.gov Compound 4c was particularly noteworthy, exhibiting strong inhibition of VEGFR-2 with an IC₅₀ value of 0.047 μM. nih.gov

The National Cancer Institute (NCI) has evaluated various thiazole derivatives for their antiproliferative effects across a wide range of cancer cell lines. A study on novel thiazole compounds identified compound 3b as highly potent, showing a lethal effect (growth inhibition >100%) against 36 different cell lines. nih.govCompound 3e also demonstrated significant antiproliferative efficacy, particularly against leukemia cell lines, with growth inhibition percentages between 81.15% and 86.93%. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected this compound analogues and other related thiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line(s) | Activity Metric | Value |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | Three human cancer cell lines | IC₅₀ | 0.36 - 0.86 µM nih.gov |

| Compound 6f (thiazole-2-carboxamide derivative) | Human lung cancer cell line | IC₅₀ | 0.48 µM ingentaconnect.com |

| Compound 6f (thiazole-2-carboxamide derivative) | Human breast cancer cell line | IC₅₀ | 3.66 µM ingentaconnect.com |

| Compound 4c (2-oxoindolin-3-ylidene thiazole derivative) | HepG2 | IC₅₀ | 3.13 - 30.54 µM (range for active compounds) nih.gov |

| Compound 4c (2-oxoindolin-3-ylidene thiazole derivative) | NCI-60 cell line panel | Mean Growth Inhibition | 135.32% nih.gov |

| Compound 3b (thiazole derivative) | NCI-60 cell line panel | Growth Inhibition | Lethal effect on 36 cell lines nih.gov |

| Compound 3e (thiazole derivative) | Leukemia cell lines | Growth Inhibition % | 81.15% - 86.93% nih.gov |

| Compound 4c (benzylidene hydrazinyl-thiazole-4[5H]-one derivative) | MCF-7 (Breast) | IC₅₀ | 2.57 ± 0.16 µM mdpi.com |

| Compound 4c (benzylidene hydrazinyl-thiazole-4[5H]-one derivative) | HepG2 (Liver) | IC₅₀ | 7.26 ± 0.44 µM mdpi.com |

| Compound 11d (thiazole-based derivative) | Four cancer cell lines | GI₅₀ | 30 nM frontiersin.org |

| Compound 11f (thiazole-based derivative) | Four cancer cell lines | GI₅₀ | 27 nM frontiersin.org |

Additional research has explored other structural modifications of the thiazole scaffold. For example, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones were synthesized and evaluated. mdpi.com Among them, compound 4c was the most active, with IC₅₀ values of 2.57 ± 0.16 µM in MCF-7 (breast cancer) and 7.26 ± 0.44 µM in HepG2 cells, which were more potent than the standard drug Staurosporine in this particular study. mdpi.com

Furthermore, novel thiazole-based derivatives were developed as dual EGFR/VEGFR-2 inhibitors. frontiersin.org Compounds 11d and 11f from this series exhibited very high antiproliferative activity, with GI₅₀ values of 30 nM and 27 nM, respectively, making them more potent than the reference drug erlotinib (B232) (GI₅₀ = 33 nM) in the tested cell lines. frontiersin.org

The antiproliferative activity of these analogues is often linked to their ability to inhibit key enzymes and proteins involved in cancer cell growth and survival, such as tubulin, protein kinases (e.g., PI3K, mTOR, EGFR, VEGFR-2), and other cellular targets. nih.govnih.govfrontiersin.orgfrontiersin.org The diverse chemical structures of these thiazole derivatives allow for a broad range of biological activities, making them a promising area for the development of new anticancer agents. eurekaselect.comnih.gov

Structure Activity Relationship Sar Analysis of 4 Ethyl N Phenethylthiazol 2 Amine Analogues

Influence of Thiazole (B1198619) Ring Substituents on Biological Potency

The nature and position of substituents on the thiazole ring are critical determinants of the biological efficacy of 2-aminothiazole (B372263) compounds. nih.gov Research indicates that the introduction of appropriately-sized substituents at the 4- and 5-positions of the 2-aminothiazole ring can enhance inhibitory activity and selectivity for enzymes like inducible nitric oxide synthase (iNOS). nih.gov However, the introduction of bulky or hydrophilic groups at any position on the ring has been shown to significantly decrease or even eliminate inhibitory activity against nitric oxide synthase (NOS). nih.gov

The substitution pattern of alkyl and aryl groups on the C-4 and C-5 positions of the thiazole core significantly modulates the biological activity of these compounds. For instance, in the context of antitumor activity, aromatic substitutions have been found to be more beneficial than aliphatic ones. Aromatic congeners generally show improved antitumor activity compared to derivatives with 4- or 5-methyl groups, or 4-methyl and 5-ethyl carboxylate groups. nih.gov

| Substituent Position | Substituent | Effect on Biological Potency | Reference |

| C-4 or C-5 | Methyl | Decreased potency in some anticancer assays. | nih.gov |

| C-4 | Phenyl | Similar effect to methyl substitution in some anticancer assays. | nih.gov |

| C-4 and C-5 | Appropriately-sized alkyl groups | Improved inhibitory activity and selectivity for iNOS. | nih.gov |

| C-4 and C-5 | Bulky or hydrophilic groups | Markedly decreased or abolished NOS inhibitory activity. | nih.gov |

| General | Aromatic groups | Improved antitumor activity compared to aliphatic groups. | nih.gov |

The introduction of halogens and other electron-withdrawing groups onto the thiazole scaffold or its substituents is a common strategy to modulate biological activity. Halogenation can have varied effects depending on the specific compound series and the biological target. For example, replacing a methyl group at the C-5 position of the thiazole with a bromo group resulted in compounds with IC50 values in the low micromolar range for antitumor activity. nih.gov In another series of derivatives, the position of chloro-substitution on a phenyl ring attached to the thiazole was critical, with the order of activity being meta-Cl > 3,4-Cl2 > 2,4-Cl2. nih.gov

Electron-withdrawing groups can significantly enhance the biological profile of 2-aminothiazole derivatives. For instance, compounds featuring a nitro group or a fluorine atom at the para position of a phenyl substituent have demonstrated very good antibacterial and antifungal activity. mdpi.comnih.gov This suggests that the presence of an electron-withdrawing group on an aromatic substituent of the thiazole nucleus can serve as a valuable template for developing agents with antitumor properties. researchgate.net Furthermore, a series of thiazolyl-thiourea derivatives with halogen substitutions, such as 3,4-dichlorophenyl and 3-chloro-4-fluorophenyl groups, showed promising efficacy against staphylococcal species. nih.gov In some synthetic pathways, however, electron-withdrawing substituents like fluorine, chlorine, and bromine have been reported to have a negative impact on reaction yields. rsc.org

| Substituent Type | Position | Observation | Biological Context | Reference |

| Bromo | C-5 of thiazole | Resulted in IC50 values of 6.61 to 9.34 μM. | Antitumor | nih.gov |

| Chloro | meta on phenyl ring | Most active among chloro-substitutions. | Antitumor | nih.gov |

| Nitro, Fluoro | para on phenyl ring | Exhibited very good activity. | Antibacterial/Antifungal | mdpi.comnih.gov |

| Halogen (Cl, F) | On phenyl of thiourea (B124793) | Promising efficacy toward staphylococcal species. | Antibacterial | nih.gov |

| Electron-withdrawing group | para on aromatic substituent | Considered a useful template. | Antitumor | researchgate.net |

Role of N-Substitution on the 2-Amino Moiety in Efficacy

Modifications to the N-substituent on the 2-amino group play a pivotal role in the efficacy of these compounds. The 2-amino group can accommodate a variety of lipophilic substitutions, which can significantly influence the compound's biological activity. nih.gov For example, increasing the length of an acyl chain attached to the 2-amino group can enhance antitumor activity. The introduction of a 3-propanamido function (a three-carbon acyl chain) to the 2-aminothiazole core resulted in improved activity compared to a 2-acetamido moiety (a two-carbon chain). nih.gov

However, not all substitutions are beneficial. The introduction of a chlorine atom directly onto the 2-amino group of the thiazole ring, or its addition to a dialkyl group, has been shown to cause a significant decrease in activity. nih.gov The nature of the substituent on the nitrogen atom of the phenethylamine (B48288) side chain is also critical. In studies of phenethylamine derivatives, it was found that substitutions on a phenyl group attached to the nitrogen atom of the ethylamine (B1201723) backbone had varied effects on receptor binding affinity, indicating the complexity of these interactions. biomolther.org

Disconnected Structure-Activity Relationships for Multi-Target Modulation

The concept of disconnected SAR is particularly relevant when designing molecules intended to modulate multiple biological targets. This approach suggests that distinct regions of a molecule can be independently modified to optimize activity against different targets. The 2-aminothiazole scaffold has been successfully employed in the development of such multi-target agents. nih.gov

For example, research into dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) utilized a 4-phenylthiazole (B157171) scaffold. nih.gov This work demonstrated that modifications to different parts of the molecule could fine-tune the inhibitory activity against each enzyme, highlighting a disconnected SAR.

Furthermore, some 2-aminothiazole derivatives have been identified as allosteric modulators, binding to a site on a protein kinase (CK2) that is distinct from the ATP-binding site. nih.gov This non-competitive mode of action, where the inhibitor binds to an allosteric pocket, represents a form of disconnected modulation. The discovery of such allosteric sites offers the potential to develop highly selective inhibitors by targeting regions of the protein that are less conserved than the primary active site. This approach allows for the modulation of protein function without directly competing with the endogenous ligand, a hallmark of sophisticated multi-target drug design. nih.gov

Mechanistic and Molecular Interaction Studies

Elucidation of Specific Molecular Targets

There is currently no publicly available research that identifies or elucidates the specific molecular targets of 4-Ethyl-N-phenethylthiazol-2-amine. While structurally related compounds, such as certain phenothiazine (B1677639) derivatives, have been investigated as inhibitors of enzymes like Trypanothione Reductase (TryR), a key enzyme in the redox defense of trypanosomatid parasites, there are no studies that explicitly confirm TryR or any other protein as a direct target of this compound. Without experimental evidence from binding assays, affinity chromatography, or chemoproteomic approaches, any discussion of its molecular targets would be purely speculative.

Characterization of Ligand-Protein Binding Modes

In the absence of identified molecular targets, the characterization of ligand-protein binding modes for this compound remains uninvestigated.

Identification of Binding Sites

No studies have been published that identify the specific binding sites of this compound on any protein. Consequently, there is no information available regarding whether this compound might interact with active sites, allosteric sites, or any novel binding pockets on a protein target.

Analysis of Key Intermolecular Interactions

A detailed analysis of the key intermolecular interactions, such as hydrogen bonding, π-π stacking, hydrophobic interactions, or ionic bonds, that this compound may form with a protein target is not possible without experimental data from techniques like X-ray crystallography, NMR spectroscopy, or computational molecular docking studies performed on a confirmed target.

Modulation of Protein-Protein Interactions (PPIs)

There is no scientific literature to suggest that this compound functions as a modulator of protein-protein interactions.

Inhibition of Protein Dimerization

While the inhibition of protein dimerization is a known mechanism for certain enzyme inhibitors, such as some targeting the dimeric enzyme Trypanothione Reductase, there is no evidence to indicate that this compound specifically inhibits the dimerization of TryR or any other protein.

Kinetic Analysis of Enzyme Inhibition

A kinetic analysis to determine the nature of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or slow-tight binding) by this compound has not been reported. Such studies are contingent on the prior identification of a specific enzyme target that is inhibited by this compound.

Future Research Directions and Translational Prospects

Rational Design of Optimized 4-Ethyl-N-phenethylthiazol-2-amine Analogues

The principles of rational drug design, guided by structure-activity relationship (SAR) studies, will be fundamental to unlocking the therapeutic potential of this compound class. SAR studies systematically modify a lead compound's structure to observe the effects on its biological activity, leading to more potent and selective agents. researchgate.net

Future research would involve:

Modification of the N-phenethyl group: Altering the substitution pattern on the phenyl ring of the phenethyl moiety could significantly impact target binding and pharmacokinetic properties.

Variation of the C4-ethyl group: Replacing the ethyl group at the C4 position of the thiazole (B1198619) ring with other alkyl or aryl groups could fine-tune the molecule's interaction with its biological target. Studies on other 2-aminothiazoles have shown that modifications at this position can drastically alter potency. nih.gov

Substitution at the C5 position: Introducing substituents at the C5 position of the thiazole ring, which is unsubstituted in the parent compound, offers another avenue for optimization. This strategy has been successfully employed to enhance the activity of other 2-aminothiazole (B372263) series. nih.govresearchgate.net

Acylation of the 2-amino group: Converting the 2-amino group into various amides, ureas, or sulfonamides is a common and effective strategy for modulating the activity of 2-aminothiazole derivatives. nih.govaudreyli.com This was a key step in the optimization of aminothiazole-based inhibitors of cyclin-dependent kinase 2 (CDK2). audreyli.com

These design strategies will be heavily supported by computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, to predict the most promising modifications before undertaking their chemical synthesis. nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The 2-aminothiazole scaffold has demonstrated activity against a wide array of biological targets, suggesting that this compound could have multiple therapeutic applications. nih.govresearchgate.net

Potential Therapeutic Areas:

Oncology: 2-Aminothiazole derivatives are well-known as kinase inhibitors. rsc.org Analogues have shown potent inhibitory activity against various kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, PI3K/mTOR, and TrkA. audreyli.comnih.govscilit.comnih.gov Future studies would screen this compound and its analogues against a panel of cancer-related kinases and in various cancer cell lines to determine their potential as anticancer agents. nih.govnih.gov

Neurodegenerative Diseases: There is growing interest in 2-aminothiazoles for the treatment of Alzheimer's disease. nih.govnih.gov Analogues have been shown to inhibit tau protein aggregation, act as cholinesterase inhibitors, and provide neuroprotection against oxidative stress. nih.govnih.govresearchgate.net Given these precedents, investigating the neuroprotective effects of this compound in models of Alzheimer's and other tauopathies is a logical next step. nih.gov

Inflammatory Diseases: Certain 2-aminothiazole derivatives are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX-1/COX-2) and prostaglandin (B15479496) E2 (PGE2) production. nih.govrsc.org This suggests a potential application for analogues of this compound in treating inflammatory conditions.

Infectious Diseases: The 2-aminothiazole core is present in compounds with antibacterial and antifungal properties. rjptonline.orgnih.gov For instance, a series of 2-aminothiazoles showed potent activity against Mycobacterium tuberculosis. nih.gov Therefore, screening for antimicrobial activity would be a valuable area of future research.

Development of Advanced Methodologies for Compound Characterization and Evaluation

As novel analogues are synthesized, robust analytical methods will be required for their complete characterization.

Structural Elucidation: Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy will be essential to confirm the chemical structures of newly synthesized compounds. rjptonline.orgacs.org For chiral analogues, X-ray crystallography may be employed to determine the absolute stereochemistry, which can be critical for biological activity. audreyli.com

Purity Assessment: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) will be the method of choice for determining the purity of the synthesized compounds, a crucial parameter for accurate biological evaluation. nih.gov

Biophysical Techniques: To understand how these compounds interact with their biological targets, advanced biophysical methods will be employed. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Saturation-Transfer Difference (STD) NMR can provide detailed information on binding affinity, kinetics, and the specific parts of the molecule involved in the interaction. nih.gov

Preclinical Investigations for Specific Disease Models

Once promising lead compounds are identified through initial screening and optimization, they must be evaluated in relevant preclinical disease models to assess their therapeutic potential in vivo.

Cancer Models: For analogues showing anticancer activity, evaluation in xenograft mouse models is a standard preclinical step. nih.gov In these models, human cancer cells are implanted in immunocompromised mice, and the ability of the test compound to inhibit tumor growth is measured.

Neurodegenerative Disease Models: For compounds targeting Alzheimer's disease, transgenic mouse models that overexpress proteins like tau or amyloid-beta would be used. nih.gov These studies would assess the compound's ability to improve cognitive deficits, reduce pathological protein aggregates, and mitigate neuroinflammation. nih.govnih.gov

Inflammation Models: The efficacy of anti-inflammatory candidates can be tested in animal models of acute or chronic inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis.

These preclinical studies are critical for establishing proof-of-concept and gathering the necessary data to justify advancing a compound into clinical development.

Q & A

Q. What are the optimized synthetic routes for 4-Ethyl-N-phenethylthiazol-2-amine?

The compound can be synthesized via condensation reactions between 2-aminothiazole derivatives and phenethyl halides. For example, refluxing 2-amino-4-ethylthiazole with phenethyl bromide in dichloromethane in the presence of triethylamine yields the target compound. Reaction conditions (e.g., 7–12 hours under reflux) and stoichiometric ratios (1:1.2 molar ratio of amine to alkylating agent) are critical for achieving >75% yields. Purification typically involves recrystallization from ethanol or column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization includes:

Q. What in vitro assays are suitable for preliminary biological activity screening?

Use agar dilution or microbroth dilution assays to evaluate antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Antifungal activity can be tested against C. albicans via disk diffusion. IC values for cytotoxicity are determined using MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) .

Q. How can researchers optimize reaction yields and purity?

Recrystallization from ethanol or ethanol/water mixtures (2:1 v/v) effectively removes unreacted starting materials. Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) ensures minimal byproducts. Adjusting pH during workup (e.g., neutralization with NaHCO) improves precipitate purity .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in thiazole derivatives?

Structure-activity relationship (SAR) studies show that:

- Electron-withdrawing groups (e.g., -Cl, -F) on the phenethyl moiety enhance antimicrobial potency by 30–50%.

- Ethyl substituents on the thiazole ring improve metabolic stability compared to methyl groups. Quantitative SAR (QSAR) models using Hammett constants or logP values predict activity trends .

Q. How can molecular docking elucidate mechanisms of action?

Dock the compound into target proteins (e.g., S. aureus dihydrofolate reductase or human COX-2) using AutoDock Vina. Key parameters:

- Grid boxes centered on active sites (e.g., COX-2: x=20.5, y=14.3, z=16.8).

- Lamarckian genetic algorithm with 100 runs. Analyze binding poses for hydrogen bonds (e.g., NH→Tyr355) and hydrophobic interactions (ethyl group→Phe518) .

Q. What experimental strategies resolve contradictions in biological data?

Discrepancies in IC values (e.g., 5 µM vs. 15 µM across studies) may arise from assay conditions. Standardize protocols:

Q. How is X-ray crystallography applied to confirm molecular structure?

Single-crystal XRD with SHELXL refinement resolves bond lengths and angles. For example, the thiazole ring typically shows C-S bond lengths of 1.71–1.74 Å and C-N bonds of 1.29–1.32 Å. Twinning or disorder in phenethyl groups requires iterative refinement cycles .

Q. What pharmacological mechanisms are hypothesized for this compound?

Potential targets include:

- PGE2 inhibition : Competitive binding to COX-2, reducing prostaglandin synthesis (IC ~10 µM).

- Apoptosis induction : Caspase-3 activation via mitochondrial pathway (2–3-fold increase in cleaved caspase-3) .

Q. How can researchers validate SAR hypotheses experimentally?

Synthesize derivatives with systematic substituent variations (e.g., -H, -CH, -CF on the phenethyl group). Test all analogs under identical bioassay conditions and correlate activity with descriptors (e.g., logP, polar surface area). Use ANOVA or t-tests (p<0.05) to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.